2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a benzofuran ring, an iminomethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol typically involves the condensation reaction between 3-(3-methylanilino)-1-benzofuran-2-carbaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and phenol rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The phenol and imine groups also play a role in the compound’s reactivity and ability to form hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features but different substituents.
2-{(E)-[2-(4-hydroxybutylamino)benzimidazol-1-yl]iminomethyl}phenol: Contains a benzimidazole ring instead of a benzofuran ring.
Lanthanide tris-2-(quinolyl-8-iminomethyl)phenolates: Complexes with lanthanide ions and quinoline-based ligands.
Uniqueness
2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol is unique due to its combination of a benzofuran ring and a Schiff base structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-6-9-17(13-15)24-21-18-10-3-5-12-20(18)26-22(21)23-14-16-8-2-4-11-19(16)25/h2-14,24-25H,1H3/b23-14+ |
InChI Key |
HHKBYCVHFPTDNS-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=C(OC3=CC=CC=C32)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.